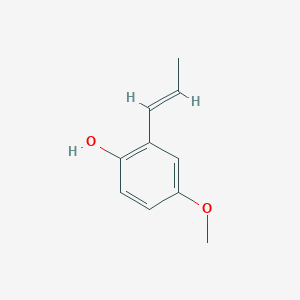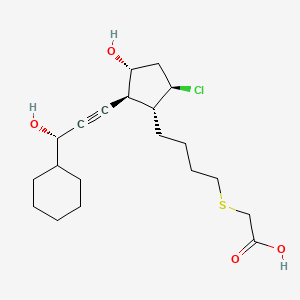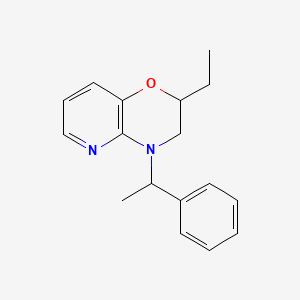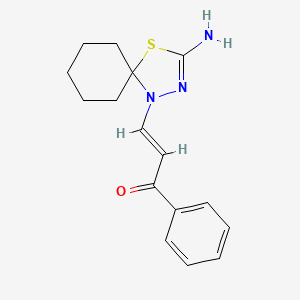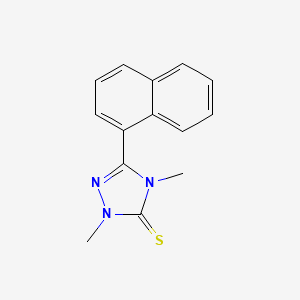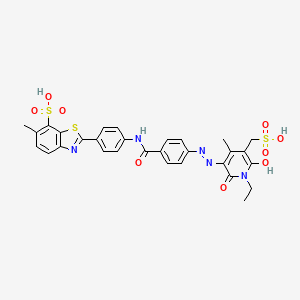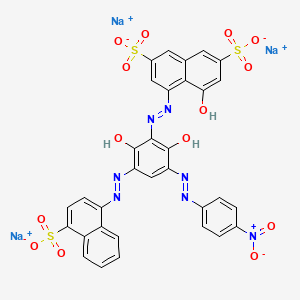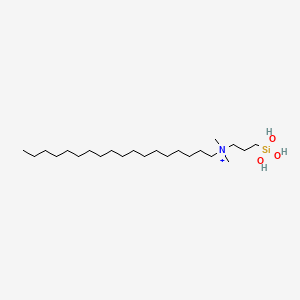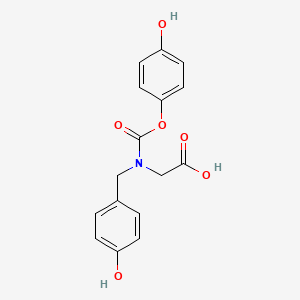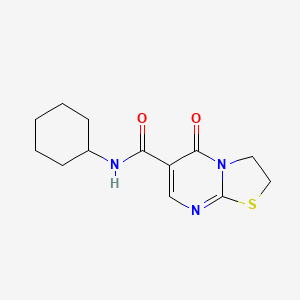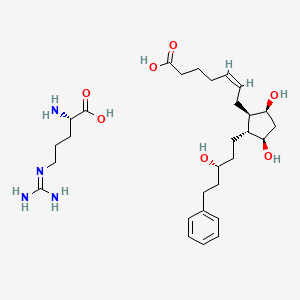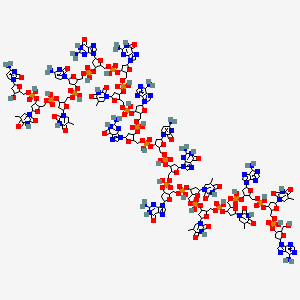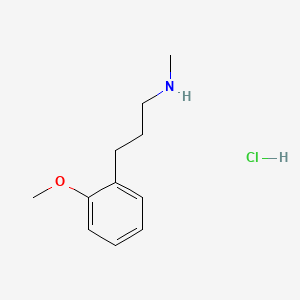
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine group, an o-methoxyphenyl group, and an N-methyl group, all combined with hydrochloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyphenylacetone with methylamine to form the intermediate product, which is then reacted with propylamine under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted compounds depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted propylamines and phenylamines, such as:
- Propylamine, 3-(p-methoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-ethoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-methoxyphenyl)-N-ethyl-, hydrochloride
Uniqueness
What sets Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the o-methoxyphenyl group
Propiedades
Número CAS |
83979-29-7 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-9-5-7-10-6-3-4-8-11(10)13-2;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H |
Clave InChI |
MCVSQZGDFGFWTI-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=CC=CC=C1OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


